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Compound of Interest

Compound Name: o-Tolylsulfanyl-acetic acid

CAS No.: 18619-15-3

Cat. No.: B095447 Get Quote

Introduction
In the landscape of pharmaceutical research and drug development, the precise structural

elucidation of novel chemical entities is paramount. o-Tolylsulfanyl-acetic acid, a sulfur-

containing carboxylic acid derivative, presents a unique structural motif with potential

applications in medicinal chemistry and materials science. Its biological activity and

physicochemical properties are intrinsically linked to its molecular architecture. A

comprehensive understanding of its spectroscopic signature is therefore not merely an

academic exercise but a critical prerequisite for its development and application.

This technical guide provides an in-depth analysis of the key spectroscopic data for o-
Tolylsulfanyl-acetic acid, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in

the fundamental principles of spectroscopy and supported by comparative analysis with

structurally related compounds. This guide is intended for researchers, scientists, and drug

development professionals who require a thorough understanding of the structural

characterization of this molecule.

Molecular Structure and Spectroscopic Overview
The structure of o-Tolylsulfanyl-acetic acid, characterized by a tolyl group attached to a sulfur

atom, which in turn is linked to an acetic acid moiety, dictates its spectroscopic behavior. The
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ortho-substitution on the aromatic ring introduces specific spatial relationships that influence

the chemical environment of the constituent atoms and functional groups.

Figure 1: Molecular Structure of o-Tolylsulfanyl-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic

chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information

about the chemical environment, connectivity, and spatial arrangement of atoms within a

molecule.

¹H NMR Spectroscopy: Unraveling the Proton
Environment
The ¹H NMR spectrum of o-Tolylsulfanyl-acetic acid is predicted to exhibit distinct signals

corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, the

methyl protons of the tolyl group, and the acidic proton of the carboxylic acid. The choice of a

deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is

critical. While CDCl₃ is a common choice for its versatility, the acidic proton of the carboxylic

acid may exchange with residual water, leading to a broad signal or its complete

disappearance. DMSO-d₆ is often preferred for observing exchangeable protons as it forms

stronger hydrogen bonds, resulting in a more distinct, albeit broad, signal at a higher chemical

shift.[1]

Predicted ¹H NMR Data (in CDCl₃, 300 MHz):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~11-12 Singlet (broad) 1H -COOH

The acidic proton

of the carboxylic

acid typically

appears as a

broad singlet at a

high chemical

shift due to

hydrogen

bonding and

chemical

exchange.[2][3]

~7.1-7.4 Multiplet 4H Aromatic (Ar-H)

The four protons

on the ortho-

substituted

benzene ring will

appear as a

complex

multiplet. The

electron-donating

effect of the

methyl group and

the electron-

withdrawing/don

ating nature of

the sulfur atom

will influence

their precise

chemical shifts.

~3.6 Singlet 2H -S-CH₂- The methylene

protons are

adjacent to the

sulfur atom and

the carbonyl

group, which
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deshields them,

causing them to

resonate in this

region. The

singlet

multiplicity

indicates no

adjacent protons.

~2.4 Singlet 3H Ar-CH₃

The methyl

protons on the

aromatic ring are

shielded and

appear as a

singlet.

Experimental Protocol for ¹H NMR Acquisition:

Sample Preparation: Dissolve approximately 5-10 mg of o-Tolylsulfanyl-acetic acid in 0.5-

0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or

an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
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The ¹³C NMR spectrum provides a fingerprint of the carbon framework of the molecule. Each

unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its

electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz):

Chemical Shift (δ, ppm) Assignment Rationale

~175 -COOH

The carbonyl carbon of the

carboxylic acid is highly

deshielded due to the two

adjacent electronegative

oxygen atoms and appears at

a very downfield chemical shift.

[4]

~130-140 Aromatic (quaternary)

The two quaternary carbons of

the aromatic ring (one

attached to sulfur and one to

the methyl group) will resonate

in this region.

~125-130 Aromatic (CH)

The four methine carbons of

the aromatic ring will appear in

this range.

~35 -S-CH₂-

The methylene carbon is

deshielded by the adjacent

sulfur and carbonyl groups.

~20 Ar-CH₃

The methyl carbon is in a

relatively shielded

environment.

Experimental Protocol for ¹³C NMR Acquisition:

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

may be beneficial due to the lower natural abundance of ¹³C.
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Instrument Setup: A 75 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans are typically required to obtain a good signal-to-

noise ratio.

Relaxation Delay: 2 seconds.

Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline

correction.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

2500-3300 Broad, Strong
O-H stretch

(carboxylic acid)

The O-H bond in a

carboxylic acid is

involved in strong

hydrogen bonding,

resulting in a very

broad and intense

absorption band.[5]

~1700 Strong, Sharp
C=O stretch

(carboxylic acid)

The carbonyl group of

the carboxylic acid

gives a characteristic

strong and sharp

absorption in this

region.

~1600, ~1475 Medium
C=C stretch

(aromatic)

These absorptions are

characteristic of the

carbon-carbon double

bond stretching

vibrations within the

aromatic ring.

~1420 Medium C-H bend (CH₂)

The scissoring

vibration of the

methylene group.

~1300 Medium
C-O stretch

(carboxylic acid)

The stretching

vibration of the

carbon-oxygen single

bond in the carboxylic

acid.

~690-770 Strong
C-H bend (aromatic,

ortho-disubstituted)

Out-of-plane bending

vibrations of the C-H

bonds on the ortho-

disubstituted aromatic

ring.
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Experimental Protocol for IR Spectroscopy (ATR):

Sample Preparation: Place a small amount of the solid o-Tolylsulfanyl-acetic acid directly

onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the

sample spectrum.

Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and elucidating its structure.

Predicted Mass Spectrum (Electron Ionization - EI):

Molecular Ion (M⁺): The molecular weight of o-Tolylsulfanyl-acetic acid (C₉H₁₀O₂S) is

182.24 g/mol . A prominent peak at m/z = 182 is expected, corresponding to the intact

molecule with one electron removed.

Key Fragmentation Pathways:

Loss of -COOH (m/z = 45): A common fragmentation for carboxylic acids is the loss of the

carboxyl group, leading to a fragment at m/z = 137.

Loss of -CH₂COOH (m/z = 59): Cleavage of the C-S bond can result in the loss of the

acetic acid moiety, giving a fragment corresponding to the o-tolylthio radical cation at m/z

= 123.

Formation of Tropylium Ion (m/z = 91): The o-tolyl group can rearrange to form the stable

tropylium ion, a common fragment for toluene derivatives.
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Figure 2: Predicted key fragmentation pathways of o-Tolylsulfanyl-acetic acid in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS):

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g.,

dichloromethane or ethyl acetate).

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

with an electron ionization (EI) source.

GC Conditions:

Injector Temperature: 250 °C.

Column: A suitable capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to

a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Conclusion
The comprehensive spectroscopic analysis of o-Tolylsulfanyl-acetic acid, through the

synergistic application of NMR, IR, and MS, provides a robust and unambiguous confirmation

of its molecular structure. The predicted spectral data, based on established principles and
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comparison with analogous compounds, offers a detailed roadmap for its identification and

characterization. This technical guide serves as a valuable resource for scientists engaged in

the synthesis, purification, and application of this and related compounds, ensuring a high

degree of confidence in their structural assignments and facilitating their progression in the

drug discovery and development pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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